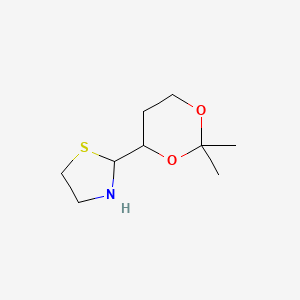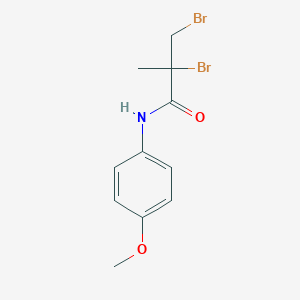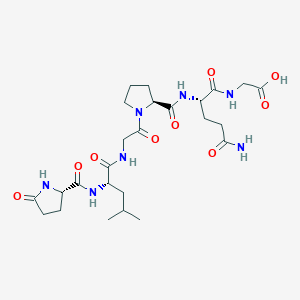![molecular formula C16H15N3O2 B14495010 1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone CAS No. 63193-68-0](/img/structure/B14495010.png)
1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone: is a complex organic compound with a unique structure that includes a triazene group and two benzene rings connected by ethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone typically involves the reaction of ethene-1,1,2,2-tetramethylene tetrabromide with hydroxyketone and aldehyde derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone involves its interaction with specific molecular targets and pathways. The triazene group can undergo cleavage to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions can affect cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
- 1,1’-[(1e)-1-Propene-1,3-diyldibenzene-4,1-diyl]diethanone
- 1,1’-[(1e)-1-Propene-1,3-diyldibenzene-4,1-diyl]diethanone
Uniqueness
1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63193-68-0 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
1-[4-[2-(4-acetylphenyl)iminohydrazinyl]phenyl]ethanone |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)13-3-7-15(8-4-13)17-19-18-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H,17,18) |
InChIキー |
CWHADDRSYYTDOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


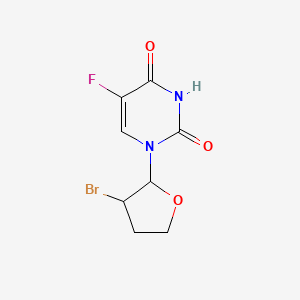
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
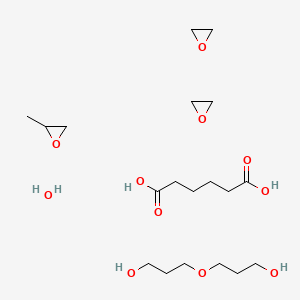
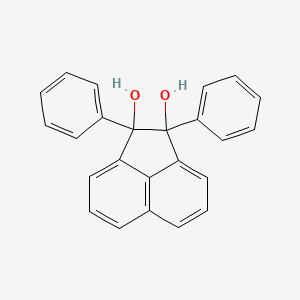
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
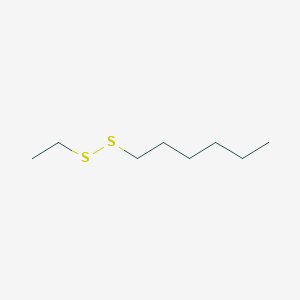
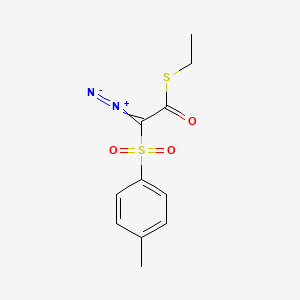
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
